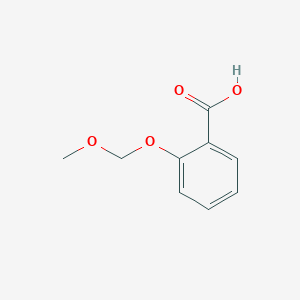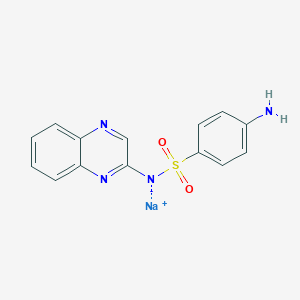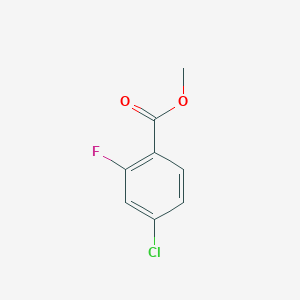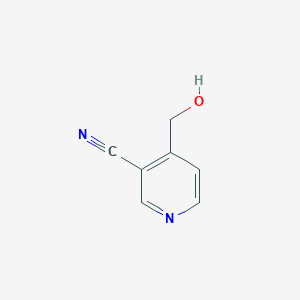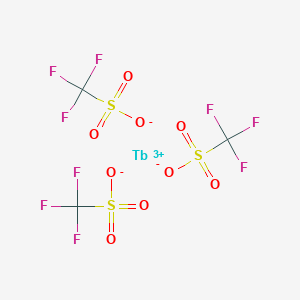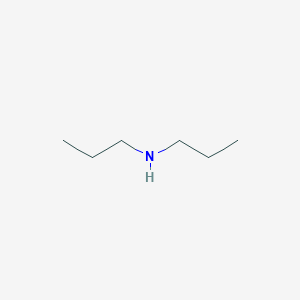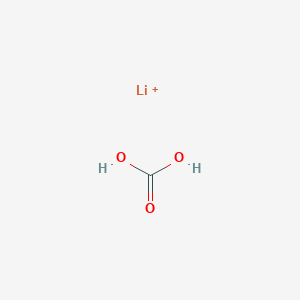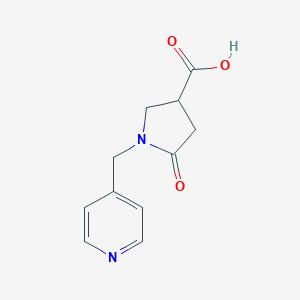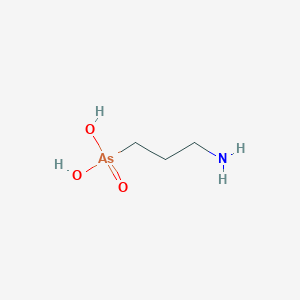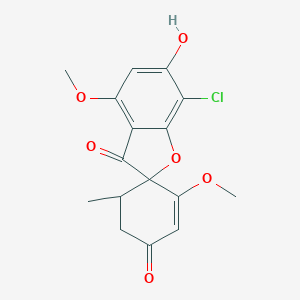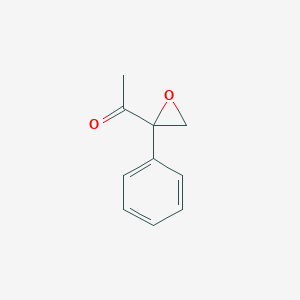
2-Phenyl-2-acetyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-acetyloxirane, also known as α-phenylglycidyl acetate, is a chemical compound that belongs to the group of glycidyl ethers. It is widely used in various scientific research applications due to its unique properties, such as its ability to act as a reactive intermediate in organic synthesis.
Mechanism Of Action
The mechanism of action of 2-Phenyl-2-acetyloxirane involves the opening of the epoxide ring by various nucleophiles, such as water, alcohols, and amines. The resulting intermediate can then undergo further reactions to form various organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Phenyl-2-acetyloxirane. However, it is known to be a skin irritant and can cause respiratory irritation if inhaled.
Advantages And Limitations For Lab Experiments
2-Phenyl-2-acetyloxirane has several advantages for use in lab experiments. It is a readily available and inexpensive chemical that can be easily synthesized. It is also a reactive intermediate that can be used in the synthesis of various organic compounds. However, it is a skin irritant and can cause respiratory irritation if inhaled, which can be a limitation for lab experiments.
Future Directions
There are several future directions for the use of 2-Phenyl-2-acetyloxirane in scientific research. One potential application is in the development of new chiral auxiliaries for asymmetric synthesis. It could also be used in the synthesis of new organic compounds with potential pharmaceutical applications. Additionally, further research could be done on the biochemical and physiological effects of 2-Phenyl-2-acetyloxirane to better understand its potential risks and benefits.
Synthesis Methods
2-Phenyl-2-acetyloxirane can be synthesized by the reaction of phenylmagnesium bromide with ethyl chloroacetate, followed by the reaction of the resulting intermediate with epichlorohydrin. The reaction yields α-phenylglycidyl acetate as a colorless liquid with a boiling point of 120-122°C.
Scientific Research Applications
2-Phenyl-2-acetyloxirane is widely used in scientific research for its ability to act as a reactive intermediate in organic synthesis. It is commonly used in the synthesis of various organic compounds, such as epoxides, alcohols, and ketones. It is also used in the preparation of chiral auxiliaries, which are used in asymmetric synthesis.
properties
CAS RN |
154881-54-6 |
|---|---|
Product Name |
2-Phenyl-2-acetyloxirane |
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-(2-phenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-8(11)10(7-12-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
BBIGGMLHFLDZMF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CO1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1(CO1)C2=CC=CC=C2 |
synonyms |
Ethanone, 1-(2-phenyloxiranyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
